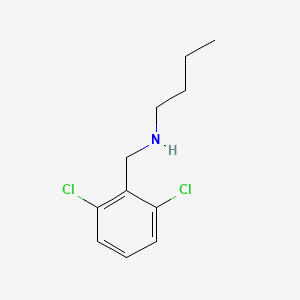

Benzenemethanamine, N-butyl-2,6-dichloro-

Vue d'ensemble

Description

“Benzenemethanamine, N-butyl-2,6-dichloro-” is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.1495 .

Chemical Reactions Analysis

The specific chemical reactions involving “Benzenemethanamine, N-butyl-2,6-dichloro-” are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis

The density of “Benzenemethanamine, N-butyl-2,6-dichloro-” is reported to be 1.135g/cm3 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Pharmaceutical Applications

Compounds with similar structures have been used in the synthesis of a wide range of pharmaceuticals . They are often involved in the modulation of various diseases such as myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and many more .

Agrochemical Applications

These compounds can also be used in the production of agrochemicals . The amine functional group present in these compounds is crucial for interactions with target receptors .

Bulk and Fine Chemicals

The compound can be used in the production of bulk and fine chemicals . The amine functional group is also present in large numbers of these chemicals .

Organic Light-Emitting Diodes (OLEDs)

Luminescent open-shell organic radicals, similar to this compound, have recently been regarded as one of the most potential materials in OLEDs .

N-Dealkylation of Amines

The compound can be used in the N-dealkylation of amines, an important chemical transformation which provides routes for the synthesis of a wide range of other compounds .

Synthesis of Diazines

The compound can potentially be used in the synthesis of diazines, which are reported to exhibit a wide range of pharmacological applications .

Oxidation Reactions

Compounds with similar structures have been used as oxidants in various chemical reactions .

Synthesis of Imidazole Containing Compounds

The compound can potentially be used in the synthesis of imidazole containing compounds, which have therapeutic potential .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “Benzenemethanamine, N-butyl-2,6-dichloro-” are not provided in the search results. The future directions would depend on the current state of research and development involving this compound .

Relevant Papers Unfortunately, the search results do not provide specific papers related to “Benzenemethanamine, N-butyl-2,6-dichloro-”. For a comprehensive literature review, it’s recommended to search academic databases using the compound’s name or CAS number .

Propriétés

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCXMBITDLEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209251 | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-butyl-2,6-dichloro- | |

CAS RN |

60509-36-6 | |

| Record name | N-Butyl-2,6-dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)